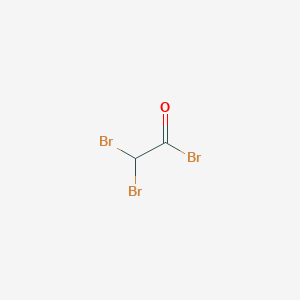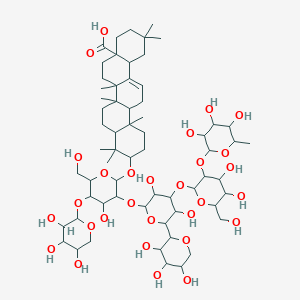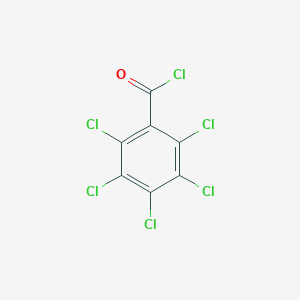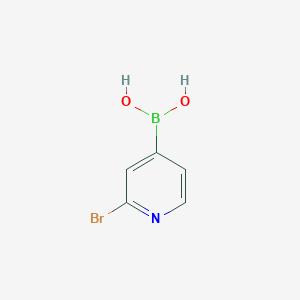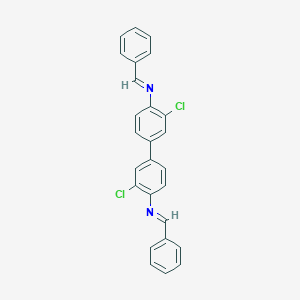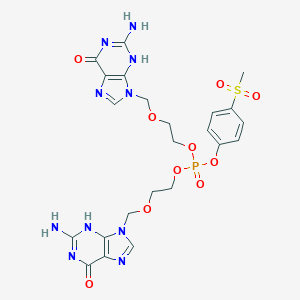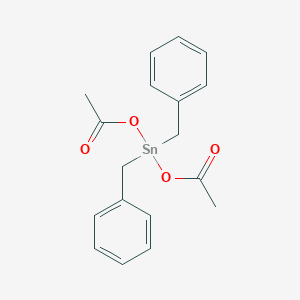
Diacetoxydibenzylstannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diacetoxydibenzylstannane (DADBS) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a stannane derivative that has been used as a reducing agent in organic synthesis.
Mecanismo De Acción
Diacetoxydibenzylstannane acts as a reducing agent by donating electrons to the substrate. The reduction of carbonyl compounds involves the transfer of electrons from Diacetoxydibenzylstannane to the carbonyl group, resulting in the formation of a alcohol. The reduction of nitro compounds involves the transfer of electrons from Diacetoxydibenzylstannane to the nitro group, resulting in the formation of an amine. The reduction of olefins involves the transfer of electrons from Diacetoxydibenzylstannane to the double bond, resulting in the formation of a saturated compound.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Diacetoxydibenzylstannane. However, studies have shown that it is a relatively stable compound and does not readily decompose in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diacetoxydibenzylstannane has several advantages in lab experiments. It is a mild reducing agent that can be used under mild reaction conditions. It is also easy to handle and store. However, Diacetoxydibenzylstannane has some limitations. It is not effective in the reduction of certain functional groups such as halogens and sulfonic acids.
Direcciones Futuras
There are several future directions for the use of Diacetoxydibenzylstannane in scientific research. One potential application is in the synthesis of new pharmaceuticals. Diacetoxydibenzylstannane could also be used in the development of new materials and catalysts. Further research is needed to explore the full potential of Diacetoxydibenzylstannane in organic synthesis and other areas of scientific research.
Conclusion:
In conclusion, Diacetoxydibenzylstannane is a stannane derivative that has been widely used as a reducing agent in organic synthesis. It has several advantages in lab experiments and has potential applications in the synthesis of new pharmaceuticals and materials. Further research is needed to fully understand the mechanism of action and potential applications of Diacetoxydibenzylstannane.
Métodos De Síntesis
The synthesis of Diacetoxydibenzylstannane involves the reaction of dibenzyltin chloride with acetic anhydride. The reaction is carried out in the presence of a catalyst such as triethylamine. The resulting product is a white solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
Diacetoxydibenzylstannane has been widely used in organic synthesis as a reducing agent. It has been used in the reduction of carbonyl compounds, nitro compounds, and olefins. Diacetoxydibenzylstannane has also been used in the synthesis of natural products and pharmaceuticals.
Propiedades
Número CAS |
10113-34-5 |
|---|---|
Nombre del producto |
Diacetoxydibenzylstannane |
Fórmula molecular |
C18H20O4Sn |
Peso molecular |
419.1 g/mol |
Nombre IUPAC |
[acetyloxy(dibenzyl)stannyl] acetate |
InChI |
InChI=1S/2C7H7.2C2H4O2.Sn/c2*1-7-5-3-2-4-6-7;2*1-2(3)4;/h2*2-6H,1H2;2*1H3,(H,3,4);/q;;;;+2/p-2 |
Clave InChI |
DSNVDMXSHOQBIH-UHFFFAOYSA-L |
SMILES |
CC(=O)O[Sn](CC1=CC=CC=C1)(CC2=CC=CC=C2)OC(=O)C |
SMILES canónico |
CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)C[Sn+2]CC2=CC=CC=C2 |
Otros números CAS |
10113-34-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



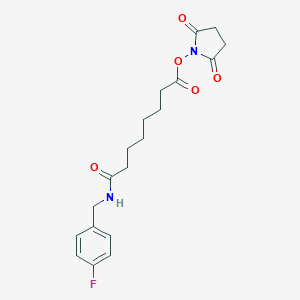

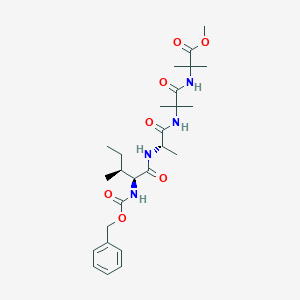
![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;N,N'-dibenzylethane-1,2-diamine;2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;sulfuric acid](/img/structure/B156921.png)
